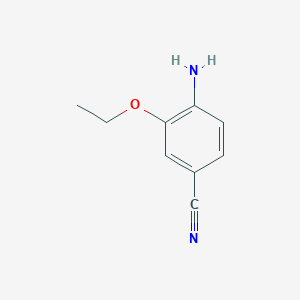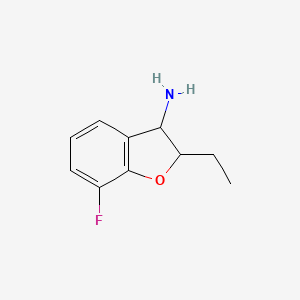![molecular formula C10H15NO B13307825 3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)
3-[1-(Ethylamino)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Ethylamino)ethyl]phenol: is an organic compound with the molecular formula C10H15NO . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an ethylaminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Leuckart Reaction: One of the methods to synthesize 3-[1-(Ethylamino)ethyl]phenol involves the Leuckart reaction, where meta-hydroxyl acetophenone is used as a starting material.
Eschweiler-Clarke Reaction: Another method involves the Eschweiler-Clarke reaction, where the intermediate product from the Leuckart reaction is further reacted with formaldehyde and formic acid to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves the above-mentioned synthetic routes due to their efficiency and cost-effectiveness. The reactions are carried out under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-[1-(Ethylamino)ethyl]phenol can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to form quinones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the ethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Dyes: 3-[1-(Ethylamino)ethyl]phenol is used as an intermediate in the synthesis of various dyes and pigments.
Photographic Chemicals: It is used in the production of photographic chemicals due to its ability to form stable compounds.
Biology:
Biochemical Markers: The compound is used as a biochemical marker in various analytical techniques.
Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Mecanismo De Acción
The mechanism of action of 3-[1-(Ethylamino)ethyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethylaminoethyl group can interact with receptors and ion channels, modulating their function. These interactions lead to various biochemical and physiological effects, making the compound useful in different applications .
Comparación Con Compuestos Similares
3-Ethylphenol: This compound is similar in structure but lacks the ethylamino group.
3-(Dimethylamino)phenol: This compound has a dimethylamino group instead of an ethylamino group.
Uniqueness: 3-[1-(Ethylamino)ethyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenolic hydroxyl group and the ethylaminoethyl group allows for versatile reactivity and interaction with various molecular targets, making it valuable in multiple fields.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3-[1-(ethylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-3-11-8(2)9-5-4-6-10(12)7-9/h4-8,11-12H,3H2,1-2H3 |
Clave InChI |
NTFSLRLKYHBFPY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
![6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine](/img/structure/B13307753.png)

![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
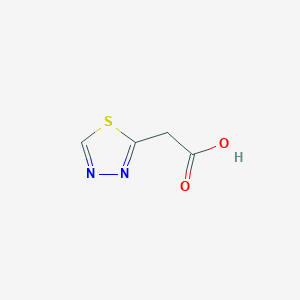
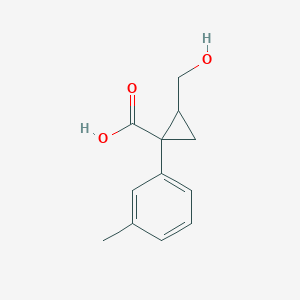
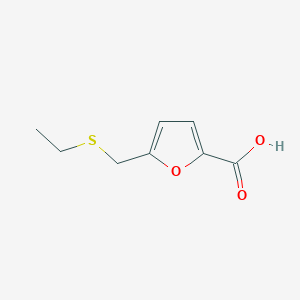
![5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
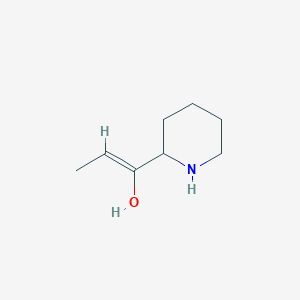
![11-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13307798.png)
